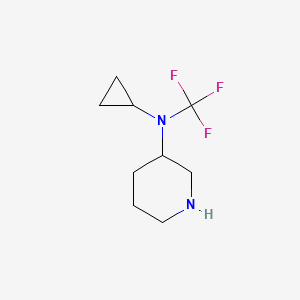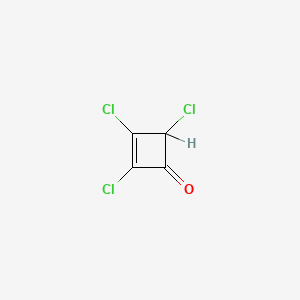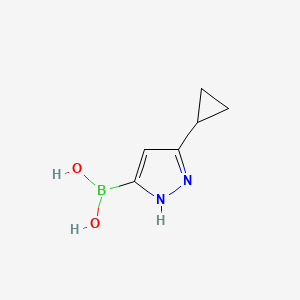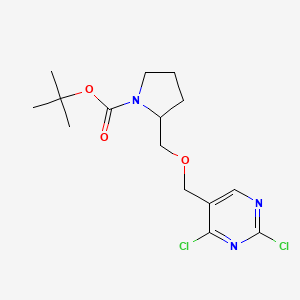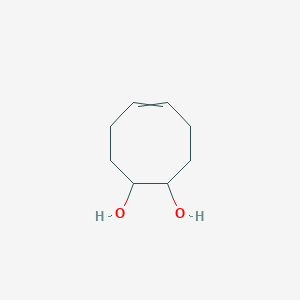
cyclooct-5-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooct-5-ene-1,2-diol is an organic compound with the molecular formula C8H14O2 It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclooctene ring
準備方法
Synthetic Routes and Reaction Conditions
Cyclooct-5-ene-1,2-diol can be synthesized through several methods. One common approach involves the kinetic resolution of racemic mixtures using lipase-catalyzed acetylation. This method utilizes lipases, such as lipase B from Candida antarctica or Pseudomonas cepacia, combined with microwave irradiation to enhance enzyme activity and achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves similar biocatalytic processes, optimized for large-scale synthesis. The use of immobilized enzymes and microwave-assisted reactions allows for efficient and scalable production of enantiomerically pure diols .
化学反応の分析
Types of Reactions
Cyclooct-5-ene-1,2-diol undergoes various chemical reactions, including:
Acetylation: The hydroxyl groups can be acetylated to form monoacetates and diacetates using acetic anhydride and lipase catalysts
Common Reagents and Conditions
Oxidation: Dimethyl sulfoxide and acetic anhydride are commonly used for oxidation reactions.
Acetylation: Acetic anhydride and lipase catalysts (e.g., lipase B from Candida antarctica) are used for acetylation reactions.
Major Products
Oxidation: Cyclooct-5-ene-1,2-dione.
Acetylation: Monoacetates and diacetates of this compound
科学的研究の応用
Cyclooct-5-ene-1,2-diol has several applications in scientific research:
Organic Synthesis: It serves as a versatile scaffold for the synthesis of various organic compounds, including flavors and fragrances.
Biocatalysis: The compound is used in biocatalytic processes, particularly in the kinetic resolution of racemic mixtures to obtain enantiomerically pure diols
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of cyclooct-5-ene-1,2-diol in biocatalytic processes involves the selective acetylation of hydroxyl groups by lipase enzymes. The enzyme’s active site interacts with the diol, facilitating the transfer of acetyl groups from acetic anhydride to the hydroxyl groups. This process is influenced by factors such as enzyme type, temperature, and microwave irradiation .
類似化合物との比較
Cyclooct-5-ene-1,2-diol can be compared with other vicinal diols, such as:
Cyclooctane-1,2-diol: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Cyclooct-4-ene-1,2-diol: Similar structure but with the double bond in a different position, leading to variations in chemical behavior and uses.
This compound is unique due to its specific ring structure and the presence of both hydroxyl groups and a double bond, which confer distinct reactivity and potential for diverse applications .
特性
IUPAC Name |
cyclooct-5-ene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEYNDRAHPIRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
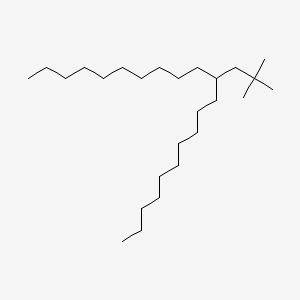
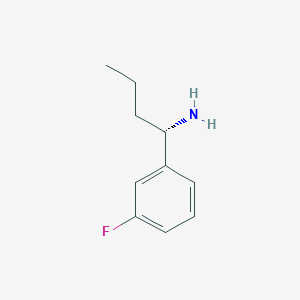
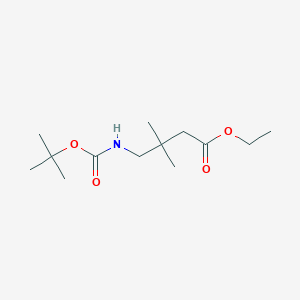
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
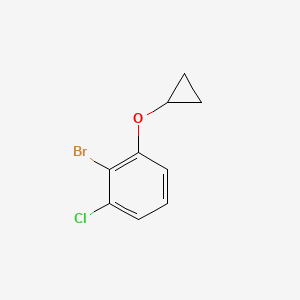
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
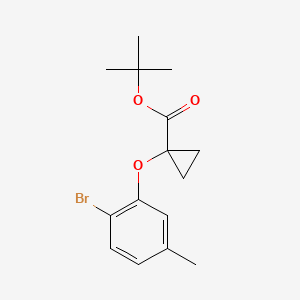
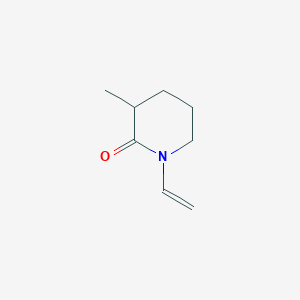
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
